molecular formula C11H11Cl3O3 B14468485 (2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate CAS No. 67601-13-2

(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate

Cat. No.: B14468485
CAS No.: 67601-13-2
M. Wt: 297.6 g/mol
InChI Key: IZHOWSMMHSEZKF-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broadleaf weeds. The compound is characterized by the presence of a dichlorophenoxy group and a chloromethylpropanoate group, which contribute to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate typically involves the reaction of 2,4-dichlorophenol with 3-chloro-2-methylpropanoic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the ester linkage between the phenol and the acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and nucleophilic substitution reactions.

    Biology: The compound is studied for its effects on plant physiology and its potential use as a herbicide.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The herbicidal activity of (2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate is primarily due to its ability to mimic the action of natural plant hormones called auxins. By binding to auxin receptors, the compound disrupts normal plant growth and development, leading to the death of the targeted weeds. The molecular targets and pathways involved include the inhibition of cell division and elongation .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.

    Methyl 2,4-dichlorophenoxyacetate: A methyl ester derivative of 2,4-D.

    Ethyl 2,4-dichlorophenoxyacetate: An ethyl ester derivative of 2,4-D.

Uniqueness

(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate is unique due to its specific structural features, such as the presence of a chloromethyl group, which can influence its reactivity and herbicidal activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

67601-13-2

Molecular Formula

C11H11Cl3O3

Molecular Weight

297.6 g/mol

IUPAC Name

(2,4-dichlorophenoxy)methyl 3-chloro-2-methylpropanoate

InChI

InChI=1S/C11H11Cl3O3/c1-7(5-12)11(15)17-6-16-10-3-2-8(13)4-9(10)14/h2-4,7H,5-6H2,1H3

InChI Key

IZHOWSMMHSEZKF-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C(=O)OCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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